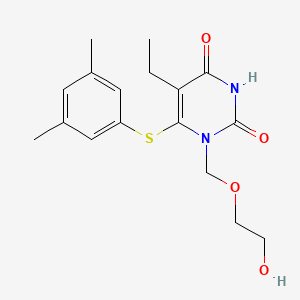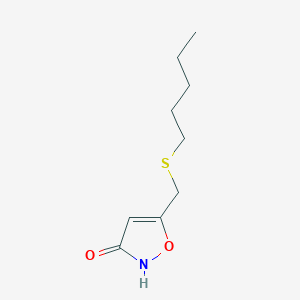
5(1H)-Indolizinone, 2,3-dihydro-6-phenyl-8-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one is a complex organic compound with a unique structure that includes both phenyl and sulfonyl groups
Vorbereitungsmethoden
The synthesis of 6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate indolizine precursor.
Cyclization: The cyclization step forms the indolizine ring, which is crucial for the compound’s structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or sulfonyl groups, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one can be compared with similar compounds like:
6-Phenyl-2,3-dihydroindolizin-5(1H)-one: Lacks the phenylsulfonyl group, which may result in different biological activities.
8-Phenyl-2,3-dihydroindolizin-5(1H)-one: Similar structure but with variations in the position of the phenyl group, affecting its reactivity and applications.
This compound’s unique structure, particularly the presence of both phenyl and sulfonyl groups, distinguishes it from other indolizine derivatives and contributes to its diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
185198-45-2 |
|---|---|
Molekularformel |
C20H17NO3S |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
8-(benzenesulfonyl)-6-phenyl-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C20H17NO3S/c22-20-17(15-8-3-1-4-9-15)14-19(18-12-7-13-21(18)20)25(23,24)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2 |
InChI-Schlüssel |
WFJADTRVTUBUFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C(=O)N2C1)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)


![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)
![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)

![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)



![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
